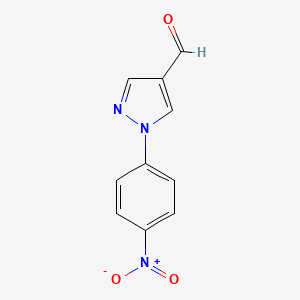

1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

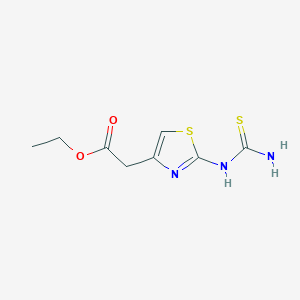

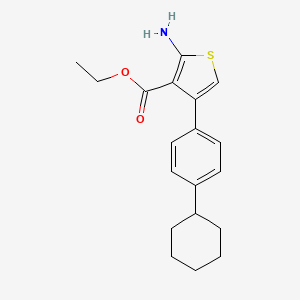

“1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. The “1-(4-nitrophenyl)” part suggests the presence of a nitrophenyl group, which is a phenyl ring (a segment of benzene) with a nitro group (-NO2) attached . The “1H-pyrazole” indicates a pyrazole ring, which is a type of aromatic organic compound that consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The “4-carbaldehyde” suggests the presence of an aldehyde group at the 4th position of the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the nitrophenyl and aldehyde groups. Unfortunately, without specific information or context, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a nitrophenyl group, and an aldehyde group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group in the nitrophenyl part could potentially undergo reduction reactions . The aldehyde group is typically quite reactive and could be involved in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Applications De Recherche Scientifique

Antimicrobial Activities

Derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde exhibit significant potential in antimicrobial applications. A study highlighted the synthesis and antimicrobial activities of new functional derivatives, indicating their effectiveness against bacterial strains such as S. aureus and E. coli, as well as fungi of the genus Candida. These findings suggest the compound's promise in creating effective antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).

Schiff Bases and Biological Activity

Another research focused on synthesizing Schiff bases of chitosan using this compound derivatives. These bases showed varied antimicrobial activity against different bacterial and fungal strains, highlighting the compound's role in developing potential biological agents (International Journal of Biological Macromolecules, 2020).

Synthesis of N-acetyl Pyrazole Derivatives

A series of N-acetyl pyrazole derivatives, incorporating this compound, were synthesized and found to display considerable antibacterial and antifungal activities. This research underscores the compound's relevance in developing new antimicrobial agents (Current Chemistry Letters, 2022).

Antioxidant and Anti-Inflammatory Activity

Research on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, a related compound, revealed significant antioxidant and anti-inflammatory activities. This indicates the potential of this compound in related pharmaceutical applications (Asian Journal of Pharmaceutical and Clinical Research, 2021).

Nonlinear Optical Properties

A study on pyrazole-based D-π-A derivatives, synthesized from related compounds, demonstrated significant nonlinear optical properties. This finding suggests the potential use of this compound in the field of optoelectronics and photonics (Dyes and Pigments, 2016).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have shown diverse biological activities . For instance, some indole derivatives exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to various changes in cellular processes.

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This suggests that this compound might also interact with similar biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol, a structurally similar compound, has been shown to be affected by parameters such as the shape and size of the nanomaterials used, the electrochemistry of the nanomaterial, and the regeneration of the surface for activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-nitrophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-1-3-10(4-2-9)13(15)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFVYOOJFPNSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)

![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)

![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride](/img/structure/B2952292.png)

![6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride](/img/structure/B2952295.png)

![4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2952296.png)